5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of furan, piperazine, sulfonyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps:
Formation of the Furan-2-carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,3-dimethylpyrimidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various sulfonyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Research: The compound can be used in the development of new therapeutic agents, particularly those with anti-inflammatory, antiviral, or anticancer properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The furan and piperazine moieties may facilitate binding to these targets, while the sulfonyl and pyrimidine groups may contribute to the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Phenylpiperazin-1-yl)pyrimidine-2,4-dione: This compound shares the piperazine and pyrimidine moieties but lacks the furan and sulfonyl groups.
Furan-2-carbonyl Piperazine Derivatives: These compounds share the furan and piperazine moieties but may have different substituents on the piperazine ring.
Sulfonyl Pyrimidine Derivatives: These compounds share the sulfonyl and pyrimidine moieties but may have different substituents on the pyrimidine ring.
Uniqueness
5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity. The presence of the furan ring, in particular, may enhance its ability to interact with certain biological targets, while the sulfonyl group may contribute to its overall stability and solubility.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S/c1-16-10-12(14(21)17(2)15(16)22)26(23,24)19-7-5-18(6-8-19)13(20)11-4-3-9-25-11/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRBKCURHEAGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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